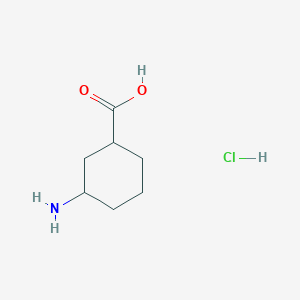(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride
CAS No.:
Cat. No.: VC13581834
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H14ClNO2 |
|---|---|
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | 3-aminocyclohexane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H |
| Standard InChI Key | BOUHXQPJYJANEO-UHFFFAOYSA-N |
| SMILES | C1CC(CC(C1)N)C(=O)O.Cl |
| Canonical SMILES | C1CC(CC(C1)N)C(=O)O.Cl |
Introduction
Structural and Chemical Identity
Molecular Characteristics
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride belongs to the class of cyclohexanecarboxylic acids, featuring an amino group at position 3 and a carboxylic acid group at position 1. The hydrochloride salt improves aqueous solubility, making it advantageous for laboratory applications. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | (1S,3R)-3-aminocyclohexane-1-carboxylic acid; hydrochloride |
| SMILES | C1CC(CC(C1)N)C(=O)O.Cl |
| InChI Key | BOUHXQPJYJANEO-RIHPBJNCSA-N |
| CAS Number | 118785-96-9 |
The stereochemistry at positions 1 (R) and 3 (S) is critical for its interactions in chiral environments, such as enzyme-active sites.
Stereochemical Considerations
The compound’s (1R,3S) configuration distinguishes it from other stereoisomers, such as the trans-3-aminocyclohexanecarboxylic acid derivative . This spatial arrangement influences its reactivity and binding affinity in synthetic and biological systems.
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically begins with cyclohexane derivatives, utilizing sequential functionalization steps. An improved method involves starting from 3-aminobenzoic acid under mild conditions to preserve stereochemical integrity. Key steps include:
-
Cyclohexane Ring Formation: Cyclization of substituted precursors to establish the six-membered ring.
-
Amino and Carboxylic Acid Functionalization: Selective introduction of the amino group at position 3 and carboxylation at position 1.
-
Hydrochloride Salt Formation: Treatment with hydrochloric acid to enhance stability and solubility.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form significantly enhances water solubility compared to the free base, facilitating its use in aqueous reaction systems. Exact solubility data remain unspecified, but similar amino acid hydrochlorides exhibit solubility >50 mg/mL in water. The compound is stable under standard laboratory storage conditions (room temperature, dry environment).
Spectroscopic Data
-
IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), carboxylic acid O-H (~2500–3000 cm⁻¹), and C=O stretch (~1700 cm⁻¹).
-
NMR: ¹H NMR would show resonances for cyclohexane protons (δ 1.2–2.5 ppm), amino protons (δ 1.5–2.0 ppm), and carboxylic acid protons (δ 12–13 ppm).
Applications in Chemical Research
Building Block in Organic Synthesis
The compound’s dual functional groups enable diverse transformations:
-
Amide Bond Formation: Reactivity with acyl chlorides or activated esters.
-
Esterification: Conversion to esters for prodrug development.
-
Peptide Mimetics: Incorporation into cyclic peptides to mimic natural structures.
Biological and Pharmacological Insights
Metabolic Interactions
Amino acid analogs often influence protein synthesis and nitrogen metabolism. The hydrochloride salt may improve bioavailability, enabling efficient cellular uptake.
Future Research Directions
Expanding Synthetic Methodologies
Exploring enzymatic or asymmetric catalytic methods could yield greener, more efficient syntheses. For example, adapting CPO-T-mediated reactions from cyclopentane systems might achieve high enantioselectivity for the cyclohexane analog.
Biological Activity Profiling
Priority areas include:
-
Enzyme-Substrate Studies: Investigating interactions with amino acid transporters or decarboxylases.
-
Therapeutic Screening: Evaluating neuroprotective or antimicrobial activity in cell-based assays.
Material Science Applications
Functionalized cyclohexane derivatives are explored in polymer chemistry. Incorporating this compound into dendrimers or hydrogels could enhance material properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume